![molecular formula C21H38O2 B157212 Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate CAS No. 10152-67-7](/img/structure/B157212.png)
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate, commonly known as MDCP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclopropyl-containing fatty acid esters and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of MDCP is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. This, in turn, can lead to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that MDCP can affect various biochemical and physiological processes in cells. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids and prostaglandins. It can also affect the expression of certain genes involved in lipid metabolism and signaling pathways. These effects can lead to changes in cell growth, proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDCP in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of MDCP on specific processes without affecting other cellular processes. However, one limitation is that MDCP can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are many potential future directions for research on MDCP. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Another area of research is in the study of lipid metabolism and signaling pathways, which could lead to a better understanding of the underlying mechanisms of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MDCP and its effects on various cellular processes.
Conclusion
In conclusion, MDCP is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its synthesis method has been studied and reported in various studies. MDCP has been studied for its potential applications in cancer treatment, anti-inflammatory agents, and the study of lipid metabolism and signaling pathways. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. MDCP can affect various biochemical and physiological processes in cells, and its specificity for certain enzymes and pathways makes it an attractive compound for research. There are many potential future directions for research on MDCP, which could lead to the development of new drugs and a better understanding of various cellular processes.
Synthesemethoden
The synthesis of MDCP has been reported in various studies. One of the most commonly used methods involves the reaction of 2-decylcyclopropanol with methyl 3-bromopropionate in the presence of a base. This reaction produces MDCP as the main product, along with some side products. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
MDCP has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that MDCP has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Other potential applications include the development of new anti-inflammatory agents, as well as the study of lipid metabolism and lipid signaling pathways.
Eigenschaften
CAS-Nummer |
10152-67-7 |
|---|---|
Produktname |
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
Molekularformel |
C21H38O2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-17-14-19(17)16-20-15-18(20)12-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
InChI-Schlüssel |
UUEGGKLQKBHHGR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
Kanonische SMILES |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
Synonyme |
2-[(2-Decylcyclopropyl)methyl]cyclopropanepropionic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



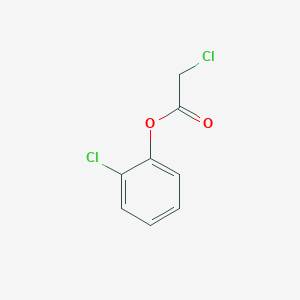
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
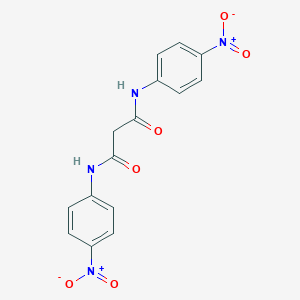
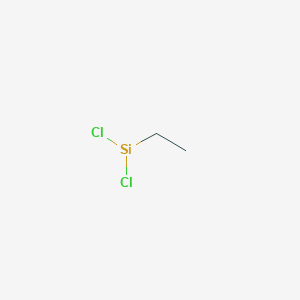
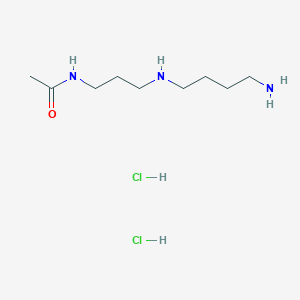
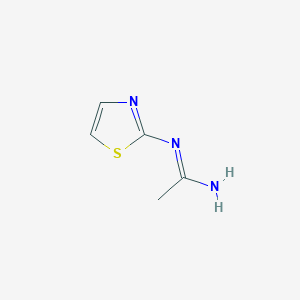
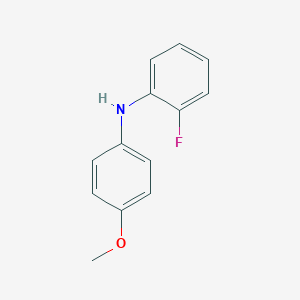

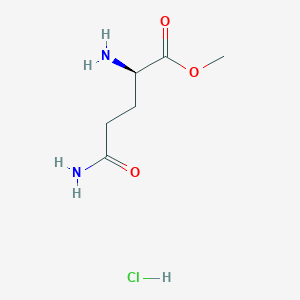
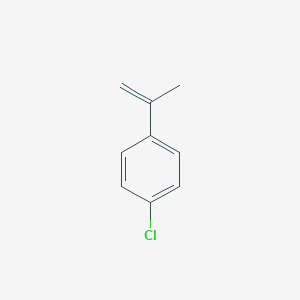
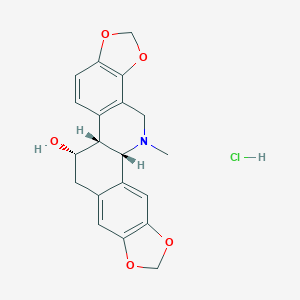
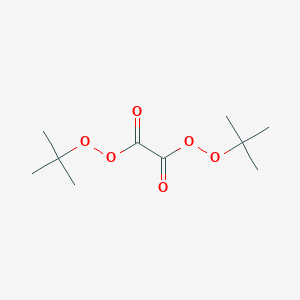
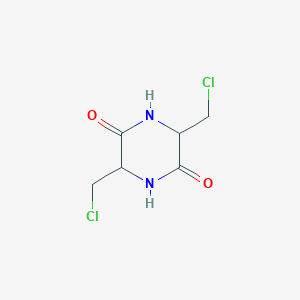
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)